Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H10LiN3O2 and a molecular weight of 223.16 g/mol . This compound is of interest in various fields, including drug discovery and medicinal chemistry, due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[4,5-b]pyridines, have been known to inhibit proteins like matrix metalloproteinase-2, rna-dependent rna polymerase, hepatocyte growth factor receptor (c-met), serine/threonine-protein kinase, or cell division cycle 25 phosphatases .
Mode of Action
It’s known that the reaction led to effects on two positions: the nitrogen at position 3 (n 3) and at position 4 (n 4) .
Biochemical Pathways
Similar compounds have been shown to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Similar compounds have been known to have effects on various cellular processes, including cell growth and division .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure consistency, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate: shares structural similarities with other imidazo[4,5-b]pyridine derivatives.
Other imidazo[4,5-b]pyridine derivatives: These compounds also exhibit interesting biological activities and are used in various research applications.
Uniqueness
What sets this compound apart is its unique cyclobutyl group, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
lithium;3-cyclobutylimidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-5-2-6-12-9(8)14(10)7-3-1-4-7;/h2,5-7H,1,3-4H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLWALGDWSALU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(C1)N2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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